Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the family of azolo[1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[5,1-c][1,2,4]triazine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate can be achieved through various synthetic routes. One common method involves the construction of the 1,2,4-triazine ring on the basis of azoles, followed by the annulation of the azole fragment to the 1,2,4-triazine ring . This process typically involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Industrial production methods may involve the use of enamines and their equivalent enolates, which are easily obtained by treating ketones with DMF–DMA or MeONa .
Chemical Reactions Analysis
Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols . Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antiviral and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development . Additionally, it has applications in the industry as a precursor for the synthesis of other heterocyclic compounds .
Mechanism of Action
The mechanism of action of ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of essential biological processes, resulting in the compound’s antiviral or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as triazavirin and other azolo[1,2,4]triazines . These compounds share a similar core structure but differ in their substituents and functional groups . Similar compounds include triazavirin, which is used as an antiviral drug, and other azolo[1,2,4]triazines that have shown promise as anticancer agents .
Properties
Molecular Formula |
C9H11N5O3S |
---|---|
Molecular Weight |
269.28 g/mol |
IUPAC Name |
ethyl 1-methyl-7-methylsulfanyl-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C9H11N5O3S/c1-4-17-7(16)5-6(15)14-9(13(2)11-5)10-8(12-14)18-3/h4H2,1-3H3 |
InChI Key |
MOROCKKLFZMXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=NC(=NN2C1=O)SC)C |
Origin of Product |
United States |
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